molecular formula C16H21F3N4O B2868667 3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide CAS No. 1903307-29-8

3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide

Katalognummer: B2868667
CAS-Nummer: 1903307-29-8
Molekulargewicht: 342.366
InChI-Schlüssel: MHTBLOCYWYOVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is a chemical compound of significant interest in pharmaceutical and life sciences research. This synthetic molecule features a piperidine core, a common structural motif in bioactive compounds, which is substituted with both a 5,6,7,8-tetrahydrocinnolin group and a 3,3,3-trifluoropropanamide chain. The presence of the trifluoromethyl group is a strategic modification frequently employed in medicinal chemistry to influence the molecule's pharmacokinetic properties, such as its metabolic stability, lipophilicity, and membrane permeability . The integration of the tetrahydrocinnolin heterocycle suggests potential for diverse biological activities, making this compound a valuable scaffold for probing protein-ligand interactions. This product is intended for research applications as a key intermediate or building block in the synthesis of more complex target molecules. It is also suitable for use as a standard in analytical method development and for in vitro biological screening in the discovery of new therapeutic agents. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of compounds targeting central nervous system (CNS) disorders or various enzyme families. 3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is supplied with comprehensive analytical data to ensure identity and purity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O/c17-16(18,19)10-15(24)20-12-5-7-23(8-6-12)14-9-11-3-1-2-4-13(11)21-22-14/h9,12H,1-8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTBLOCYWYOVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common approach is the reaction of 3,3,3-trifluoropropionic acid with an appropriate amine derivative under controlled conditions. The reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares structural motifs with several piperidine- and amide-containing analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Relevance
Target Compound Piperidine-tetrahydrocinnolin Trifluoropropanamide ~387.3* Hypothesized CNS activity
3-(4-Methoxyphenyl)-N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-yl]Propanamide Piperidine-tetrahydrocinnolin 4-Methoxyphenylpropanamide ~393.4* Potential opioid receptor ligand
N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide (β-Methyl Fentanyl) Piperidine-phenethyl Phenylpropanamide ~336.4 µ-opioid receptor agonist
3,3,3-Trifluoro-N-(Piperidin-2-ylMethyl)Propanamide Piperidine Trifluoropropanamide (2-ylmethyl substitution) ~224.2 Unspecified CNS modulation
3-(4-Benzylpiperidin-1-yl)-N-(4-Sulfamoylphenyl)Propanamide Piperidine-benzyl Sulfamoylphenylpropanamide ~401.5 Carbonic anhydrase inhibition

*Calculated based on molecular formula.

Pharmacological and Functional Insights

Piperidine-Tetrahydrocinnolin Derivatives

The target compound and its methoxy analog (from ) share the piperidine-tetrahydrocinnolin core. The trifluoropropanamide group in the target compound likely confers greater metabolic resistance compared to the methoxy-substituted analog, as fluorination reduces oxidative degradation . The tetrahydrocinnolin moiety, a bicyclic aromatic system, may enhance binding affinity to kinases or neurotransmitter receptors compared to simpler aryl groups (e.g., phenyl in fentanyl analogs) .

Fentanyl Analogs

Compounds like β-methyl fentanyl exhibit µ-opioid receptor agonism due to their phenethyl-piperidine scaffold. In contrast, the target compound’s tetrahydrocinnolin group and trifluoropropanamide side chain suggest divergent targets, possibly kinase inhibition or serotonergic modulation. The absence of a phenethyl group in the target compound reduces structural overlap with classical opioids.

Trifluoropropanamide Derivatives

The simpler analog 3,3,3-trifluoro-N-(piperidin-2-ylmethyl)propanamide lacks the tetrahydrocinnolin system but retains the trifluoropropanamide group.

Sulfamoylphenylpropanamide Derivatives

The sulfamoylphenylpropanamide analog demonstrates how aryl substitution (e.g., sulfonamide) directs activity toward enzyme inhibition (e.g., carbonic anhydrase). This contrasts with the target compound’s trifluoropropanamide group, which is more commonly associated with CNS penetration .

Binding and Selectivity Trends

  • Tetrahydrocinnolin vs. Phenyl: The tetrahydrocinnolin system’s partial saturation may confer rigidity, enhancing binding specificity compared to flexible phenethyl groups in fentanyl analogs .

Biologische Aktivität

3,3,3-Trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound features a trifluoromethyl group and a tetrahydrocinnoline moiety, which are known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The molecular structure of 3,3,3-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide can be represented as follows:

  • Molecular Formula : C15H18F3N3O
  • Molecular Weight : 321.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Compounds with tetrahydrocinnoline structures have shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Properties : The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes. Preliminary studies suggest activity against certain bacterial strains.

Case Studies

  • Antitumor Efficacy : A study explored the effects of tetrahydrocinnoline derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner (IC50 values ranging from 10 to 30 µM) and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both bacteria, indicating promising antimicrobial activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of tetrahydrocinnoline derivatives. For instance:

  • Structural Influence : Modifications at the piperidine nitrogen or the propanamide carbonyl can enhance binding affinity to target proteins involved in cancer progression and microbial resistance .
  • Fluorination Effects : The introduction of trifluoromethyl groups has been linked to increased metabolic stability and bioavailability, making these compounds more effective in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.